molecular formula C8H14O5 B122862 (R)-Diethyl 2-hydroxysuccinate CAS No. 7554-28-1

(R)-Diethyl 2-hydroxysuccinate

Cat. No.: B122862
CAS No.: 7554-28-1
M. Wt: 190.19 g/mol
InChI Key: VKNUORWMCINMRB-ZCFIWIBFSA-N
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Description

®-Diethyl 2-hydroxysuccinate is an organic compound with the molecular formula C8H14O5. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

®-Diethyl 2-hydroxysuccinate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “®-Diethyl 2-hydroxysuccinate” includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as esters of malonic acid, are often involved in reactions with various biological targets, including enzymes and other proteins .

Mode of Action

The mode of action of ®-Diethyl 2-hydroxysuccinate involves its conversion into a substituted acetic acid through a process known as the malonic ester synthesis . This process involves the deprotonation of the ester to form an enolate, which can then undergo nucleophilic substitution on an alkyl halide, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by ®-Diethyl 2-hydroxysuccinate are related to its conversion into a substituted acetic acid. This process involves the formation of an enolate, which can then undergo nucleophilic substitution on an alkyl halide . The resulting compound can then enter various biochemical pathways, depending on the specific alkyl group that was introduced .

Pharmacokinetics

Similar compounds, such as esters, are generally known to be well absorbed and distributed throughout the body, and they are typically metabolized by esterases and other enzymes .

Result of Action

The result of the action of ®-Diethyl 2-hydroxysuccinate is the formation of a substituted acetic acid. This compound can then interact with various biological targets, potentially leading to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Diethyl 2-hydroxysuccinate. For example, the presence of certain enzymes can affect its conversion into a substituted acetic acid . Additionally, factors such as pH and temperature can influence its stability and reactivity .

Biochemical Analysis

Biochemical Properties

The role of ®-Diethyl 2-hydroxysuccinate in biochemical reactions is extensive. It interacts with a variety of enzymes and proteins, influencing their function and activity

Cellular Effects

®-Diethyl 2-hydroxysuccinate has a profound impact on various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of ®-Diethyl 2-hydroxysuccinate is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Diethyl 2-hydroxysuccinate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ®-Diethyl 2-hydroxysuccinate can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

®-Diethyl 2-hydroxysuccinate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of ®-Diethyl 2-hydroxysuccinate within cells and tissues involve various transporters and binding proteins. It can also influence its localization or accumulation .

Subcellular Localization

The subcellular localization of ®-Diethyl 2-hydroxysuccinate and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Diethyl 2-hydroxysuccinate can be synthesized through several methods. One common approach involves the esterification of ®-2-hydroxysuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of ®-Diethyl 2-hydroxysuccinate often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfonic acid-functionalized silica can be used to facilitate the esterification reaction, allowing for scalable synthesis with high purity .

Chemical Reactions Analysis

Types of Reactions

®-Diethyl 2-hydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Diethyl 2-oxosuccinate

    Reduction: Diethyl 2-hydroxybutanediol

    Substitution: Diethyl 2-chlorosuccinate

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl ®-2-hydroxysuccinate
  • Diisopropyl ®-2-hydroxysuccinate
  • ®-2-Hydroxysuccinic acid

Uniqueness

®-Diethyl 2-hydroxysuccinate is unique due to its specific ester groups, which provide distinct reactivity compared to its dimethyl and diisopropyl counterparts. Its chiral nature also makes it valuable in asymmetric synthesis, where the configuration of the molecule is crucial for the desired biological activity .

Properties

IUPAC Name

diethyl (2R)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226474
Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7554-28-1
Record name Diethyl D-malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(+)-Malic acid diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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